6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
The compound “6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group at the 6-position and a carboxamide group at the 3-position. The nitrogen of the carboxamide group is further substituted with a 2-hydroxy-2-(3-methoxyphenyl)ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The chloro, carboxamide, and 2-hydroxy-2-(3-methoxyphenyl)ethyl substituents would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the chloro and carboxamide groups, as well as the electron-donating effects of the hydroxy and methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide, hydroxy, and methoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Pyrido and Thieno Derivatives Studies have focused on synthesizing novel pyrido and thieno derivatives to explore their potential applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been a significant area of research. These compounds are prepared through reactions involving key intermediates, showcasing the diversity in chemical synthesis and the potential for discovering new pharmacologically active compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticonvulsant Enaminones and Hydrogen Bonding The crystal structures of anticonvulsant enaminones have been determined, revealing insights into their conformation and intermolecular interactions. Such studies are crucial for understanding the relationship between structure and pharmacological activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antiviral Activities
Thio-Substituted Ethyl Nicotinate Derivatives Research has also been conducted on thio-substituted ethyl nicotinate derivatives, leading to the synthesis of compounds with potential antimicrobial activities. This area of study highlights the role of such compounds in developing new treatments for bacterial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer and Anti-Inflammatory Agents
Pyrazolopyrimidines as Anticancer Agents Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds represent a promising area of research for the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Future Directions
Properties
IUPAC Name |
6-chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-12-4-2-3-10(7-12)13(19)9-18-15(20)11-5-6-14(16)17-8-11/h2-8,13,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQLDANDNXEFAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CN=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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